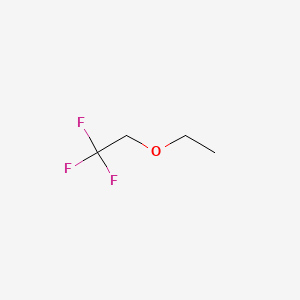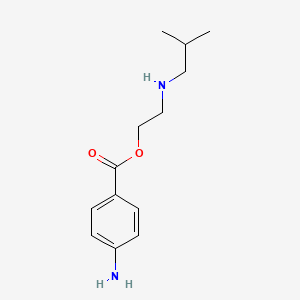
大黄蒽酮
描述
Emodin anthrone is a member of the class of anthracenones that is anthracen-9 (10H)-one which carries a methyl group at position 6 and hydroxy groups at positions 1, 3 and 8, respectively . It is an intermediate precursor in the synthesis of hypericin . It has a role as a fungal metabolite . It is an anthracenone and a member of phenols .
Synthesis Analysis
Emodin reduction to emodin anthrone comprises one of three process steps involved in the hypericin synthesis . An optimized protocol was established for emodin reduction enabling an efficient multigram preparation of emodin anthrone .
Molecular Structure Analysis
The molecular formula of Emodin anthrone is C15H12O4 . The IUPAC name is 1,3,8-trihydroxy-6-methyl-10 H -anthracen-9-one .
Chemical Reactions Analysis
Emodin anthrone is an intermediate precursor in the synthesis of hypericin . It is produced by the reduction of emodin . The reaction involves different reducing agents under various reaction times .
Physical And Chemical Properties Analysis
Emodin anthrone is a solid substance, usually in the form of orange crystals . The activity of anthra-compounds depends on their chemical structures and are related to the presence of hydroxyl groups at C-1 and C-8 in the aromatic ring, the nature of a substituent at C-3 and the number of sugar residues .
科学研究应用
Anti-Cancer Properties
Emodin anthrone has been recognized for its potential in cancer therapy. It inhibits processes of neoplasia at the stages of proliferation, invasion, and angiogenesis . This makes it a valuable compound for developing treatments that target cancer cells at various stages of their development.
Cardiovascular Disease Treatment
Studies have shown that Emodin anthrone exhibits significant anti-cardiovascular disease activities. It affects multiple molecular targets such as inflammation, apoptosis, hypertrophy, fibrosis, and oxidative damage in cardiovascular diseases . Its broad spectrum of action offers promising avenues for the development of new cardiovascular drugs.
Anti-Microbial Activity
The compound has demonstrated anti-bacterial and anti-viral properties, making it a candidate for treating infections. Its ability to combat a range of pathogens adds to its versatility in pharmaceutical applications .
Anti-Inflammatory Effects
Emodin anthrone’s anti-inflammatory effects are well-documented. It can modulate inflammatory processes, which is crucial in the treatment of chronic inflammatory diseases .
Biosynthesis Research
Emodin anthrone plays a key role in the study of biosynthesis pathways in fungi. Understanding its biosynthesis can lead to advances in the production of natural products and secondary metabolites with various applications in medicine and industry .
Natural Colorants in Industry
Beyond its medical applications, Emodin anthrone is used in industries such as textiles and cosmetics as a natural colorant. Its vibrant color properties are harnessed to produce a range of dyes and pigments .
作用机制
Target of Action
Emodin anthrone, also known as Emodinanthrone, is a natural anthraquinone derivative that has been found to interact with multiple molecular targets. These include inflammatory markers , anti-apoptosis proteins , anti-hypertrophy proteins , anti-fibrosis proteins , and proteins involved in anti-oxidative damage . It also interacts with tyrosine kinases such as mitogen-activated protein kinase (MAPK) , protein kinase C (PKC) , factor kappa-light-chain-enhancer of activated B cells (NF-κB) and extracellular signal-regulated protein kinase (ERK) .
Mode of Action
Emodin anthrone interacts with its targets to bring about a variety of biological effects. For instance, it has been shown to suppress the activity of HER-2/neu tyrosine kinase in human epidermal growth factor receptor 2 (HER2)/neu-overexpressing breast cancer cells . In colon cancer cells, emodin inhibits the phosphorylation of vascular endothelial growth factor (VEGF) . It also promotes cell survival by interfering with various cycle-related proteins, such as inner centromere protein and Aurora B kinase .
Biochemical Pathways
Emodin anthrone affects several biochemical pathways. It has been shown to have potent anti-cardiovascular activities, including anti-inflammatory , antioxidant damage , inhibition of myocardial cell fibrosis and other pharmacological effects . It also plays a role in the MAP kinase pathway , which regulates processes such as proliferation, oncogenesis, differentiation, and inflammation in the cell .
Result of Action
The molecular and cellular effects of emodin anthrone’s action are diverse. It has been found to have a variety of biological functions, such as anti-inflammatory , anti-bacterial , anti-cancer and inhibition of oxidative stress . It also has the ability to inhibit cell apoptosis due to the anti-apoptosis effects of survival .
Action Environment
The action, efficacy, and stability of emodin anthrone can be influenced by environmental factors. For instance, it has been revealed that hypoxia decreases the accumulated level of survivin while emodin enhances the expression of survivin . More research is needed to fully understand how various environmental factors influence the action of emodin anthrone.
安全和危害
未来方向
Emodin has a wide range of biological activities, including diuretic, antibacterial, antiulcer, anti-inflammatory, anticancer and antinociceptive . According to the most recent studies, emodin acts as an antimalarial and antiallergic agent, and can also reverse resistance to chemotherapy . This suggests that Emodin anthrone, as a precursor to Emodin, may have potential therapeutic applications in the future .
属性
IUPAC Name |
1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)15(19)13(8)11(17)3-7/h2-3,5-6,16-18H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJSXCAVRQXZIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C=C(C=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197684 | |
| Record name | Emodin anthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Emodinanthranol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
491-60-1 | |
| Record name | 1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emodin anthrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emodin anthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMODIN-9-ANTHRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77C500W1A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Emodinanthranol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 - 258 °C | |
| Record name | Emodinanthranol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

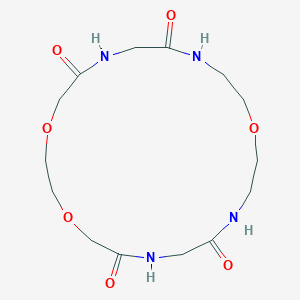
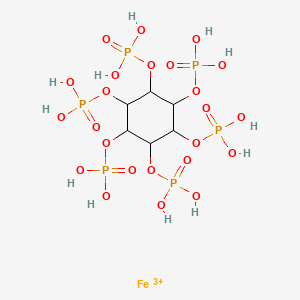

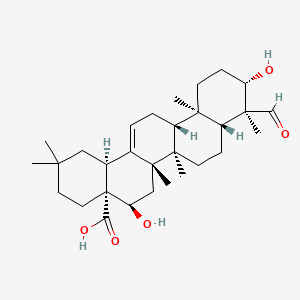
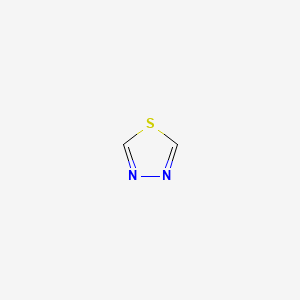


![4-[(4-Allyl-2,5-dimethyl-piperazin-1-yl)-(3-hydroxy-phenyl)-methyl]-N,N-diethyl-benzamide](/img/structure/B1197884.png)
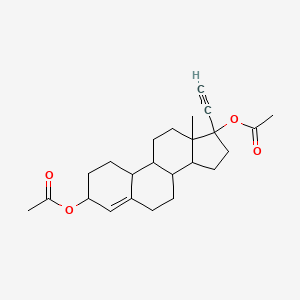

![4-[2-hydroxy-1-(3-hydroxy-4-methyloct-1-en-6-ynyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid](/img/structure/B1197890.png)
